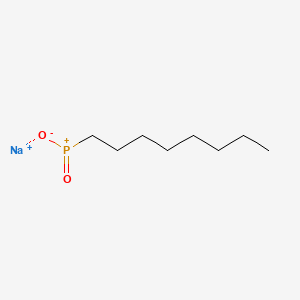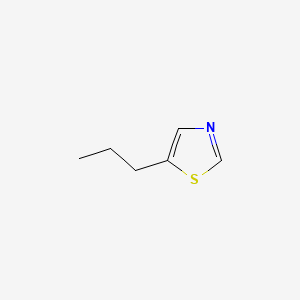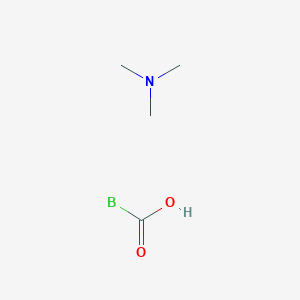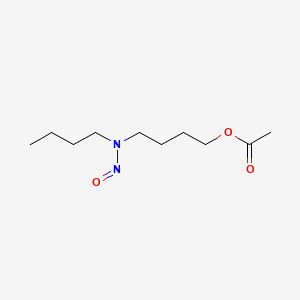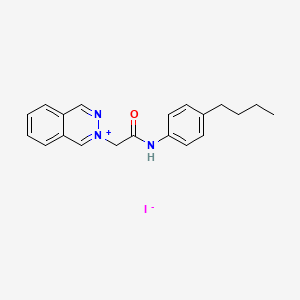
2-(2-((4-Butylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L172413-1EA, also known as 2-(2-(4-butylanilino)-2-oxoethyl)phthalazin-2-ium iodide, is a chemical compound with the molecular formula C20H22IN3O and a molecular weight of 447.31 g/mol . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthetic routes and reaction conditions for SALOR-INT L172413-1EA involve the reaction of 2-(4-butylanilino)-2-oxoethyl with phthalazin-2-ium iodide. The specific reaction conditions, such as temperature, solvents, and catalysts, are typically optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety protocols .
Chemical Reactions Analysis
SALOR-INT L172413-1EA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert SALOR-INT L172413-1EA into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SALOR-INT L172413-1EA has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving SALOR-INT L172413-1EA includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of SALOR-INT L172413-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
SALOR-INT L172413-1EA can be compared with other similar compounds, such as:
SALOR-INT L147656-1EA: Another phthalazin-2-ium iodide derivative with similar chemical properties.
SALOR-INT L296716-1EA: A compound with a different molecular structure but similar applications in research.
SALOR-INT L464341-1EA: A compound with a similar core structure but different functional groups, leading to unique chemical and biological properties.
The uniqueness of SALOR-INT L172413-1EA lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
522629-47-6 |
|---|---|
Molecular Formula |
C20H22IN3O |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide |
InChI |
InChI=1S/C20H21N3O.HI/c1-2-3-6-16-9-11-19(12-10-16)22-20(24)15-23-14-18-8-5-4-7-17(18)13-21-23;/h4-5,7-14H,2-3,6,15H2,1H3;1H |
InChI Key |
JRXQLVWQQRFWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C[N+]2=CC3=CC=CC=C3C=N2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15344403.png)


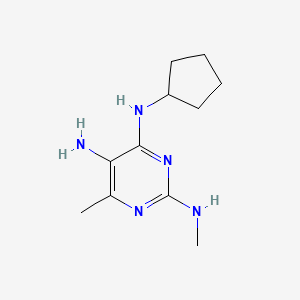

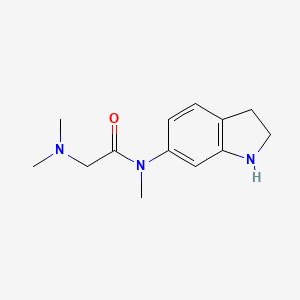
![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)

